3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid
Overview
Description
3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biotechnological Applications
Biotechnological routes based on lactic acid production from biomass highlight the significance of hydroxycarboxylic acids in green chemistry. These routes enable the synthesis of valuable chemicals like pyruvic acid, acrylic acid, and lactate ester from lactic acid, demonstrating the potential of biotechnological processes to replace chemical routes for a "greener" future (Chao Gao, Cuiqing Ma, & P. Xu, 2011).
Pharmacological Applications
Hydroxy acids, including derivatives of 3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid, are extensively used in cosmetic and therapeutic formulations for their beneficial effects on the skin. These compounds play crucial roles in treating conditions like photoaging, acne, and pigmentation disorders. Their safety and efficacy, particularly in formulations exposed to sun, have been well-documented, underscoring their importance in dermatology (A. Kornhauser, S. Coelho, & V. Hearing, 2010).
Organic Synthesis and Material Science
Recent advances in 3-Hydroxycoumarin chemistry, a related field, shed light on the importance of hydroxycarboxylic acids in the synthesis of bioactive heterocyclic compounds. These compounds serve as precursors in pharmaceutical, perfumery, and agrochemical industries. The review by Jules Yoda (2020) emphasizes the versatility and the potential of such compounds in generating novel bioactive molecules (Jules Yoda, 2020).
Environmental and Analytical Chemistry
The study of human urinary carcinogen metabolites offers insights into the biomarkers for investigating tobacco and cancer. This research underscores the importance of hydroxycarboxylic acid derivatives in understanding the metabolic pathways related to carcinogen exposure and their potential role in developing targeted therapeutic strategies (S. Hecht, 2002).
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
The compound is likely involved in complex biochemical pathways. For instance, it may participate in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It might also be involved in the protodeboronation of alkyl boronic esters, a process that has been utilized in the synthesis of various organic compounds .
Result of Action
It’s known that the compound can participate in various chemical reactions, leading to the formation of new compounds .
Properties
IUPAC Name |
3-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-8-11-4-1-2-9(11)6-12(7-11)5-3-10(14)15/h9,13H,1-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYZGGQLNSIARA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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